molecular formula C22H26N2O2 B13140031 9,10-Anthracenedione, 1,8-bis(butylamino)- CAS No. 733040-35-2

9,10-Anthracenedione, 1,8-bis(butylamino)-

Cat. No.: B13140031
CAS No.: 733040-35-2
M. Wt: 350.5 g/mol
InChI Key: YZAGKWQXUKPUJB-UHFFFAOYSA-N
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Description

1,8-Bis(butylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of butylamino groups at the 1 and 8 positions of the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Bis(butylamino)anthracene-9,10-dione can be synthesized through a multi-step process involving the following key steps:

    Nitration: Anthracene is nitrated to form 1,8-dinitroanthracene.

    Reduction: The nitro groups are reduced to amino groups, yielding 1,8-diaminoanthracene.

    Alkylation: The amino groups are then alkylated with butylamine to form 1,8-bis(butylamino)anthracene.

    Oxidation: Finally, the anthracene core is oxidized to form the anthraquinone structure, resulting in 1,8-bis(butylamino)anthracene-9,10-dione.

Industrial Production Methods

Industrial production of 1,8-bis(butylamino)anthracene-9,10-dione typically involves large-scale nitration, reduction, and alkylation processes, followed by oxidation. These processes are carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(butylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone back to the hydroquinone form.

    Substitution: The butylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

1,8-Bis(butylamino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 1,8-bis(butylamino)anthracene-9,10-dione involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. These mechanisms make it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(butylamino)anthracene-9,10-dione: Similar structure but with butylamino groups at the 1 and 4 positions.

    Mitoxantrone: An anthraquinone derivative used as an anticancer agent.

    Ametantrone: Another anthraquinone derivative with anticancer properties.

Uniqueness

1,8-Bis(butylamino)anthracene-9,10-dione is unique due to the specific positioning of the butylamino groups, which influences its chemical reactivity and biological activity. This positioning can result in different interaction patterns with biological targets compared to other anthraquinone derivatives.

Properties

CAS No.

733040-35-2

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

1,8-bis(butylamino)anthracene-9,10-dione

InChI

InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-7-9-15-19(17)22(26)20-16(21(15)25)10-8-12-18(20)24-14-6-4-2/h7-12,23-24H,3-6,13-14H2,1-2H3

InChI Key

YZAGKWQXUKPUJB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCCC

Origin of Product

United States

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